Diethyl 2-oxopentanedioate
CAS No.: 5965-53-7
Cat. No.: VC1726037
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5965-53-7 |
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Molecular Formula | C9H14O5 |
Molecular Weight | 202.2 g/mol |
IUPAC Name | diethyl 2-oxopentanedioate |
Standard InChI | InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 |
Standard InChI Key | NGRAIMFUWGFAEM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)C(=O)OCC |
Canonical SMILES | CCOC(=O)CCC(=O)C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl 2-oxopentanedioate, also known as diethyl alpha-ketoglutarate, is a chemical compound with a molecular formula of C9H14O5 and a molecular weight of 202.2 g/mol . It is officially registered with CAS number 5965-53-7. The compound's structure features a central ketone group flanked by carboxylic ester groups, making it highly reactive in various chemical transformations.
Nomenclature and Synonyms
The compound is identified by several names in scientific literature:
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Diethyl 2-oxopentanedioate (IUPAC name)
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Diethyl 2-oxoglutarate
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Diethyl alpha-ketoglutarate
This variety in nomenclature reflects its widespread use across different chemical disciplines and applications, though researchers should be cautious to maintain consistency in identification within research communications.
Structural Characteristics
Diethyl 2-oxopentanedioate possesses a central carbonyl group that significantly influences its chemical reactivity. The presence of two ethyl ester groups confers specific solubility properties and reactivity patterns that make it valuable in organic synthesis. Its structural similarity to alpha-ketoglutaric acid, a key intermediate in the Krebs cycle, underlies its biochemical significance and research applications.
Physical and Chemical Properties
The physical and chemical properties of diethyl 2-oxopentanedioate determine its behavior in various chemical environments and applications.
Basic Physical Properties
Diethyl 2-oxopentanedioate exists as a clear liquid at room temperature with characteristic ester odor. Its physical properties make it suitable for use in various solvent systems commonly employed in laboratory research.
Solubility Profile
The compound demonstrates good solubility in organic solvents, facilitating its use in various chemical reactions and formulations. When preparing stock solutions, researchers are advised to select appropriate solvents based on the specific experimental requirements .
Stability Considerations
For optimal stability, diethyl 2-oxopentanedioate should be stored at room temperature in sealed containers or frozen at -20°C or -80°C for extended storage periods. Repeated freezing and thawing cycles should be avoided to prevent degradation of the compound, particularly in solution form.
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of diethyl 2-oxopentanedioate at various concentrations:
Desired Concentration | Amount of Solvent Required for Different Quantities |
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1 mM | 4.9456 mL per mg |
5 mM | 0.9891 mL per mg |
10 mM | 0.4946 mL per mg |
Table 1: Stock Solution Preparation Guidelines for Diethyl 2-oxopentanedioate
Synthetic Methods and Preparation
Understanding the synthesis pathways of diethyl 2-oxopentanedioate provides insight into its industrial production and laboratory preparation.
Esterification Approach
The primary synthetic route for diethyl 2-oxopentanedioate involves esterification reactions using alpha-ketoglutaric acid as the starting material. This approach typically employs acid catalysis to facilitate the reaction between the carboxylic acid groups and ethanol.
Dimerization Reactions
Research by Nishiwaki et al. has demonstrated an improved method for the preparation of polyfunctionalized compounds through dimerization reactions involving diethyl acetonedicarboxylate under specific conditions . This approach has potential relevance to the chemistry of diethyl 2-oxopentanedioate due to structural similarities between these compounds.
Metal-Catalyzed Synthesis
The preparation of diethyl 2-oxopentanedioate can also be achieved through metal-catalyzed reactions. Notably, researchers have reported using copper(II) and magnesium(II) ions to facilitate dimerization processes under controlled conditions, although these methods may encounter challenges related to product stability .
Applications in Chemical Research
Diethyl 2-oxopentanedioate finds diverse applications across multiple fields of chemical research due to its unique structure and reactivity profile.
Metal Complex Formation
Research by Issa et al. has demonstrated the utility of diethyl 2-oxopentanedioate derivatives in forming complexes with various metal ions, including manganese(II), cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II) . These complexes have been characterized using multiple analytical techniques, including:
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Infrared spectroscopy
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¹H NMR spectroscopy
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UV spectroscopy
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Magnetic moment measurements
Such metal complexes expand the potential applications of diethyl 2-oxopentanedioate in coordination chemistry and materials science.
Biochemical Research Applications
The primary application of diethyl 2-oxopentanedioate lies in biochemical research, where it serves as:
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A precursor or intermediate in metabolic studies
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A tool for investigating enzyme interactions
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A compound for studying metabolic pathways related to the Krebs cycle
Its structural similarity to alpha-ketoglutarate, a key metabolite in cellular respiration, makes it particularly valuable for studies focused on energy metabolism and related processes.
Synthetic Intermediate
In organic synthesis, diethyl 2-oxopentanedioate functions as a valuable building block for creating more complex molecules. Its carbonyl and ester functionalities provide multiple reactive sites that can be selectively modified to generate diverse chemical structures.
Metabolic Significance
The relationship between diethyl 2-oxopentanedioate and natural metabolic pathways underscores its importance in biochemical research.
Relation to the Krebs Cycle
Diethyl 2-oxopentanedioate is a derivative of alpha-ketoglutaric acid, which plays a crucial role in the Krebs cycle (also known as the citric acid cycle). This metabolic pathway is fundamental to cellular respiration and energy production in aerobic organisms. The structural similarity enables researchers to use diethyl 2-oxopentanedioate in studies investigating aspects of this critical metabolic process.
Recent Research Developments
Recent scientific literature has expanded our understanding of diethyl 2-oxopentanedioate and its applications in various research contexts.
Improved Synthetic Methodologies
Nishiwaki et al. have reported an improved dimerization method applicable to related compounds, demonstrating that when a pyridine solution of sodium enolate of diethyl acetonedicarboxylate was heated in the presence of p-nitrophenol, dimerization readily proceeded under mild conditions . This methodology offers potential insights for enhanced synthetic approaches to diethyl 2-oxopentanedioate and related compounds.
Complex Formation Studies
Research by Issa and colleagues has demonstrated the ability of diethyl 2-oxopentanedioate derivatives to form stable complexes with various metal ions . These findings expand the potential applications of the compound in coordination chemistry and materials science, potentially opening avenues for catalyst development and functional materials.
Analytical Methods for Characterization
Various analytical techniques have been employed to characterize diethyl 2-oxopentanedioate and its derivatives, providing essential data for research applications.
Spectroscopic Analysis
Spectroscopic methods commonly used for characterization include:
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Infrared (IR) spectroscopy for functional group identification
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Ultraviolet-visible (UV) spectroscopy for electronic transitions
These techniques provide comprehensive information about the compound's structure and purity, essential for research applications.
Thermal Analysis
Thermogravimetric analysis has been employed to study the thermal stability and decomposition patterns of diethyl 2-oxopentanedioate and its metal complexes . This information is valuable for understanding the compound's behavior under different temperature conditions and for optimizing storage protocols.
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